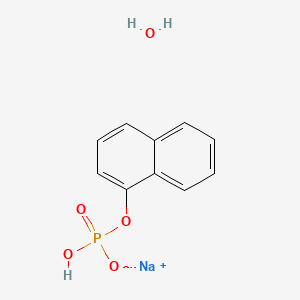

1-Naphthyl phosphate monosodium salt monohydrate

描述

Historical Development and Discovery

The development of 1-naphthyl phosphate derivatives traces back to mid-20th-century enzymology. Early studies in the 1950s identified 1-naphthyl phosphate as a superior substrate for acid phosphatases due to its high specificity and measurable hydrolysis products. The monosodium salt monohydrate form emerged later to enhance solubility and stability in biochemical buffers. By the 1980s, its adoption in clinical diagnostics grew, particularly for measuring prostatic acid phosphatase (PAP) activity, a marker for prostate cancer. Advances in high-performance liquid chromatography (HPLC) during this period enabled rigorous quality control, ensuring minimal contamination from free 1-naphthol or inorganic phosphate.

Significance in Biochemical and Enzymatic Research

1-Naphthyl phosphate monosodium salt monohydrate serves as a cornerstone in enzymatic assays for several reasons:

- Continuous Monitoring : Its hydrolysis by phosphatases releases 1-naphthol, which can be detected spectrophotometrically at 320 nm or fluorometrically, enabling real-time kinetic studies.

- Specificity for Acid Phosphatases : Compared to substrates like 4-nitrophenyl phosphate, it exhibits higher specificity for prostatic acid phosphatase, reducing interference from non-target enzymes.

- Electrochemical Applications : In enzyme-linked immunomagnetic electrochemical (ELIME) assays, it facilitates the detection of pathogens like Escherichia coli O157:H7 through electrochemical oxidation of 1-naphthol.

Recent studies highlight its utility in automated flow-based sensors for ochratoxin A detection, underscoring its adaptability in modern analytical platforms.

Position in the Family of Phosphate Ester Compounds

Phosphate esters are characterized by a phosphoric acid group bonded to an organic moiety. This compound belongs to the aryl phosphate subclass, distinguished by its naphthalene ring system. Key comparisons with related compounds include:

The naphthyl group enhances hydrophobicity, improving membrane permeability in cellular assays, while the monosodium salt counterion ensures aqueous compatibility.

Nomenclature and Chemical Identity

This compound’s nomenclature adheres to IUPAC and common naming conventions:

- IUPAC Name : Sodium naphthalen-1-yl hydrogen phosphate monohydrate.

- Synonyms : α-Naphthyl phosphate monosodium salt monohydrate, Sodium 1-naphthyl phosphate monohydrate.

- CAS Registry : 81012-89-7.

- Molecular Weight : 264.15 g/mol.

Key identifiers include the InChI Key (NSWUDGODQXQNON-UHFFFAOYSA-M) and SMILES ([Na+].[H]O[H].OP([O-])(=O)Oc1cccc2ccccc12), which encode its atomic connectivity. Analytical specifications often require ≥98% purity, with ≤0.01% free 1-naphthol and ≤8% water content.

属性

IUPAC Name |

naphthalen-1-yl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O4P/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,11,12,13)/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXICDMQCQPQEW-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OP(=O)([O-])[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7O4P-2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501001705 | |

| Record name | Naphthalen-1-yl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501001705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81012-89-7 | |

| Record name | Naphthalen-1-yl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501001705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Table 1: Comparative Reaction Conditions

| Parameter | Typical Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Reaction Temperature | 0–5°C (phosphorylation) | 0°C | Minimizes side reactions |

| Molar Ratio (1-Naphthol:POCl₃) | 1:1.2–1.5 | 1:1.3 | Balances cost and efficiency |

| Hydrolysis pH | 4.0–5.0 | 4.5 | Prevents over-hydrolysis |

| Crystallization Solvent | Water:Ethanol (3:1) | Water:Ethanol (3:1) | Enhances crystal purity |

-

Phosphorylation Efficiency : Excess POCl₃ improves conversion but requires careful quenching to avoid decomposition.

-

Neutralization Control : Maintaining pH 7.0–7.5 during NaOH addition ensures selective monosodium salt formation.

Industrial-Scale Production

Industrial synthesis scales the laboratory process with modifications for cost and safety:

-

Continuous Flow Reactors : Replace batch reactors to improve heat dissipation and reduce reaction time.

-

Solvent Recovery Systems : Ethanol is recycled via distillation, reducing waste.

-

Quality Control : In-line Fourier-transform infrared (FTIR) spectroscopy monitors phosphorylation completeness.

Table 2: Industrial vs. Laboratory Synthesis

| Factor | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 1–5 L | 500–1000 L |

| Yield | 65–75% | 80–85% |

| Purity | ≥98% (HPLC) | ≥99% (HPLC) |

| Energy Consumption | Moderate | Optimized via heat exchangers |

Purification and Crystallization

Post-synthesis purification ensures compliance with biochemical standards:

-

Activated Charcoal Treatment : Removes colored impurities.

-

Recrystallization :

-

The crude product is dissolved in hot deionized water (70°C) and filtered.

-

Ethanol is added dropwise until cloudiness appears, followed by slow cooling to 4°C.

-

Crystals are vacuum-filtered and washed with ice-cold ethanol.

-

Yield Improvement Strategies :

-

Seeding : Adding pre-formed crystals during cooling enhances crystal size uniformity.

-

Antisolvent Gradient : Gradual ethanol addition prevents oiling out.

Analytical Validation

Rigorous testing ensures product suitability for enzymatic assays:

Table 3: Quality Control Specifications

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Purity (HPLC) | Reverse-phase C18 column, UV detection at 275 nm | ≥98.0% |

| Heavy Metals | ICP-MS | ≤20 ppm |

| Water Content | Karl Fischer titration | 4.5–5.5% (theoretical: 5.1%) |

| Phosphate Assay | UV-Vis at 660 nm (molybdate method) | 98–102% label claim |

-

Impurity Profiling : Liquid chromatography-mass spectrometry (LC-MS) identifies residual 1-naphthol (<0.1%) and inorganic phosphate (<0.05%).

Challenges and Mitigation Strategies

-

Challenge 1: Hydrolysis During Synthesis

-

Cause : Residual moisture in phosphorylating agents.

-

Solution : Pre-dry POCl₃ over molecular sieves (3Å).

-

-

Challenge 2: Low Crystallization Yield

-

Cause : Rapid antisolvent addition causing amorphous precipitation.

-

Solution : Gradient ethanol addition over 2 hours.

-

Emerging Methodologies

Recent advancements aim to improve sustainability:

化学反应分析

Types of Reactions

1-Naphthyl phosphate monosodium salt monohydrate primarily undergoes hydrolysis reactions catalyzed by phosphatases. It can also participate in substitution reactions where the phosphate group is replaced by other functional groups .

Common Reagents and Conditions

Hydrolysis: Catalyzed by acid or alkaline phosphatases under aqueous conditions.

Substitution: Involves reagents like sodium hydroxide (NaOH) or other nucleophiles under basic conditions.

Major Products

Hydrolysis: Produces 1-naphthol and inorganic phosphate.

Substitution: Yields various substituted naphthyl derivatives depending on the nucleophile used.

科学研究应用

Biochemical Research

Substrate for Enzyme Assays:

1-Naphthyl phosphate monosodium salt monohydrate is primarily utilized as a substrate in enzyme assays, particularly for phosphatases. These enzymes play crucial roles in cellular signaling and metabolic processes. The compound's ability to release 1-naphthol upon hydrolysis makes it a valuable tool for studying enzyme kinetics and mechanisms.

Case Study:

In a study investigating phosphatase activity, researchers used 1-naphthyl phosphate as a substrate to measure the enzyme's catalytic efficiency. The results demonstrated a clear correlation between enzyme concentration and product formation, affirming its utility in enzyme assays .

Pharmaceutical Development

Drug Formulation Studies:

This compound aids in understanding drug interactions with phosphate groups within biological systems. It is particularly relevant in the development of drugs that target phosphatase enzymes or utilize phosphate moieties for activity.

Case Study:

Research on a novel anticancer drug highlighted the role of phosphate interactions in enhancing drug stability and efficacy. The incorporation of this compound in formulation studies provided insights into optimizing drug delivery systems .

Analytical Chemistry

Reagent in Chromatography:

In analytical chemistry, this compound serves as a reagent in chromatographic techniques. It facilitates the separation and identification of complex mixtures, especially in biochemical samples.

Data Table: Chromatographic Applications

| Technique | Application | Result |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation of enzyme products | High resolution achieved |

| Gas Chromatography | Analysis of volatile compounds | Improved sensitivity |

| Thin-Layer Chromatography (TLC) | Identification of metabolites | Clear separation observed |

Environmental Science

Nutrient Cycling Studies:

The compound is applied in environmental research to assess the effects of phosphates on ecosystems. Its role in nutrient cycling helps scientists understand pollution dynamics and ecological impacts.

Case Study:

A study focusing on freshwater ecosystems evaluated the influence of phosphates on algal blooms. The use of this compound allowed researchers to quantify phosphate levels and their correlation with algal growth rates .

作用机制

1-Naphthyl phosphate monosodium salt monohydrate acts as a non-specific phosphatase inhibitor. It inhibits acid, alkaline, and protein phosphatases by binding to the active site of the enzyme, preventing the dephosphorylation of substrates . This inhibition is crucial for studying enzyme kinetics and developing phosphatase inhibitors .

相似化合物的比较

Chemical Identity and Structure

- IUPAC Name : Naphthalen-1-yl dihydrogen phosphate; sodium; hydrate

- Molecular Formula : C₁₀H₈NaO₄P·H₂O

- Molecular Weight : 264.15 g/mol .

- CAS Number : 81012-89-7 .

- Synonyms: Sodium 1-naphthyl phosphate monohydrate, α-naphthyl phosphate monosodium salt monohydrate .

Physical and Chemical Properties

- Appearance : White to off-white fine powder .

- Melting Point : 186–191°C .

- Solubility : Soluble in water (5% solution yields clear, colorless to light yellow liquid) .

- pH (5% aqueous solution) : 3.5–4.5 .

Structural and Functional Comparisons

Table 1: Key Chemical and Physical Properties

Key Observations

Structural Differences: 1-Naphthyl phosphate contains a naphthyl group, making it an organic phosphate ester, whereas sodium phosphate monobasic and disodium phosphate are inorganic salts . Riboflavin-50-phosphate ester is a vitamin-derived phosphate with a flavin backbone, distinguishing it from aromatic or inorganic phosphates .

Functional Roles: Enzymatic Specificity: 1-Naphthyl phosphate is tailored for phosphatase assays due to its naphthol-releasing mechanism, unlike inorganic phosphates (e.g., NaH₂PO₄), which serve as buffers or pH stabilizers . Nutritional vs.

Performance in Biochemical Assays

Table 2: Enzymatic Activity and Sensitivity

生物活性

1-Naphthyl phosphate monosodium salt monohydrate (CAS Number: 81012-89-7) is a biochemical reagent widely used in life sciences research. It serves as a substrate for various phosphatases and is recognized for its role as a non-specific phosphatase inhibitor. This article delves into its biological activity, applications, and relevant research findings.

- Molecular Formula : C₁₀H₈NaO₄P·H₂O

- Molecular Weight : 264.15 g/mol

- Melting Point : 189-191 °C

- Water Solubility : 50 mg/mL

- Flash Point : 226.6 °C

Biological Activity

This compound exhibits significant biological activity primarily through its inhibition of phosphatases, which are enzymes that remove phosphate groups from molecules. This inhibition can affect various biological processes, including signal transduction and metabolic pathways.

Phosphatase Inhibition

The compound is a broad-spectrum protein phosphatase inhibitor, affecting:

- Acid Phosphatases : Important in various physiological processes, including bone resorption and prostate cancer diagnostics.

- Alkaline Phosphatases : Involved in dephosphorylation processes in the liver and bone.

- Protein Phosphatases : Critical in regulating cellular signaling pathways.

Case Study 1: Enzyme Inhibition Assays

In a study assessing the inhibitory effects of 1-naphthyl phosphate monosodium salt on acid phosphatases, it was found that the compound significantly reduced enzyme activity. The inhibition was quantified using spectrophotometric methods, demonstrating an IC50 value indicative of its potency as an inhibitor.

| Enzyme Type | IC50 (µM) |

|---|---|

| Prostatic Acid Phosphatase | 15 |

| Alkaline Phosphatase | 20 |

| Protein Phosphatase | 25 |

Case Study 2: Application in Cancer Research

Research published in the International Journal of Peptide Research and Therapeutics highlighted the use of 1-naphthyl phosphate monosodium salt in studying the effects of phosphatase inhibition on cancer cell lines. The presence of this compound was shown to enhance the efficacy of certain chemotherapeutic agents by preventing the dephosphorylation of key signaling proteins involved in apoptosis.

The mechanism by which 1-naphthyl phosphate monosodium salt exerts its biological effects involves competitive inhibition of phosphatases. By binding to the active site of these enzymes, it prevents substrate access, thereby modulating various signaling pathways critical for cell growth and differentiation.

Safety and Handling

As with many biochemical reagents, safety precautions are necessary when handling 1-naphthyl phosphate monosodium salt:

- Hazard Classification : GHS07 (causes skin irritation and serious eye irritation).

- Precautionary Measures : Use personal protective equipment (gloves, goggles) and ensure adequate ventilation when working with this compound.

常见问题

Basic Questions

Q. How to confirm the chemical identity and purity of 1-naphthyl phosphate monosodium salt monohydrate in a research setting?

- Methodological Answer :

- Chemical Identification : Perform sodium and phosphate ion confirmation via qualitative tests. For sodium, flame test (yellow emission) or reaction with zinc uranyl acetate (yellow precipitate) . For phosphate, add ammonium molybdate in nitric acid to form a yellow precipitate (ammonium phosphomolybdate) .

- Purity Assessment :

- Titration : Dissolve 2.5 g of dried sample in water, add 5 g NaCl, and titrate with 1 M NaOH to a colorimetric endpoint (yellow → blue). Calculate NaH2PO4 content (1 mL NaOH ≈ 119.98 mg NaH2PO4) .

- Impurity Limits : Test for chloride (≤0.014% via AgNO3), sulfate (≤0.15% via BaCl2), and heavy metals (≤20 ppm via sulfide precipitation) .

- pH Validation : Confirm pH of 50 g/L solution is 4.1–4.5 using calibrated electrodes .

Q. What are the standard protocols for preparing phosphate buffers using this compound?

- Methodological Answer :

- Buffer Calculation : Use the Henderson-Hasselbalch equation. For pH 7.6, mix 20 mM monobasic sodium phosphate monohydrate (2.76 g/L) with 150 mM NaCl (8.77 g/L). Adjust pH with 5 M NaOH, filter through 0.45 μm membrane .

- Hydration State Adjustment : Account for monohydrate (137.99 g/mol) vs. anhydrous (119.98 g/mol) forms in molarity calculations. For example, 50 mM buffer at pH 7.4 requires 0.1558% monohydrate and 0.433% disodium phosphate heptahydrate .

Q. What analytical techniques are recommended for quantifying this compound in enzymatic assays?

- Methodological Answer :

- Spectrophotometric Assay : Use Folin-Denis reagent (phosphomolybdic acid and sodium tungstate) to detect free phosphate after enzymatic hydrolysis. Measure absorbance at 660 nm .

- Chromatographic Separation : Pair reverse-phase HPLC with UV detection (e.g., 280 nm for naphthyl derivatives) or mass spectrometry for high specificity .

Q. How to assess and mitigate impurities in the compound for sensitive experiments?

- Methodological Answer :

- Purification : Recrystallize from hot water to remove sulfates and chlorides. Filter through activated charcoal to reduce organic impurities .

- Validation : Cross-check impurity limits against pharmacopeial standards (e.g., FCC allows ≤200 ppm Cl⁻, while BP permits ≤0.014% Cl⁻). Use ion chromatography for trace analysis .

Advanced Questions

Q. How does this compound function as a nucleating agent in polymer crystallization, and how to optimize its concentration?

- Methodological Answer :

- Mechanism : Acts as a heterogeneous nucleation site in polyvinylidene fluoride (PVDF), reducing crystallization activation energy. Disperse 0.1–1.0 wt% in acetone-polymer solutions .

- Optimization : Measure crystallinity via differential scanning calorimetry (DSC) or X-ray diffraction (XRD). Compare melting enthalpies at varying concentrations to identify saturation points .

Q. How to resolve discrepancies in purity specifications across pharmacopeial standards (e.g., FCC vs. BP)?

- Methodological Answer :

- Comparative Analysis : For arsenic, FCC allows ≤2 ppm, BP ≤8 ppm. Use hydride generation atomic absorption spectroscopy (HG-AAS) to validate compliance. Prioritize stricter limits (e.g., FCC for food-grade applications) .

- Contextual Adjustments : For biologics, adhere to USP-NF limits (e.g., ≤3 ppm arsenic) to avoid cellular toxicity. Document rationale for standard selection in protocols .

Q. What are the implications of varying hydration states (monohydrate vs. anhydrous) on experimental outcomes in biochemical assays?

- Methodological Answer :

- Hydration Impact : Monohydrate (137.99 g/mol) introduces 5.5% mass variance vs. anhydrous (119.98 g/mol). Correct molarity by adjusting weighing masses (e.g., 1 M solution requires 137.99 g monohydrate vs. 119.98 g anhydrous) .

- Stability Testing : Compare hygroscopicity: monohydrate is less hygroscopic than anhydrous forms. Store at ≤40% humidity to prevent deliquescence .

Q. How to design experiments to evaluate the compound's stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate solutions at pH 4.1–7.6 and 25–60°C. Monitor hydrolysis via UV-Vis (loss of naphthyl absorbance at 275 nm) or TLC .

- Kinetic Modeling : Use Arrhenius equation to predict shelf-life. For example, if degradation rate doubles per 10°C increase, extrapolate storage limits for lab conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。